Product packaging for 1-BroMopentane--d9(Cat. No.:)

1-BroMopentane--d9

Cat. No.: B13836397
M. Wt: 160.10 g/mol
InChI Key: YZWKKMVJZFACSU-YNSOAAEFSA-N
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Description

Reaction Mechanism and Conditions

The process involves single-electron transfer (SET) at the cathode, reducing the carbon-bromine bond to generate a pentyl radical intermediate. Subsequent hydrogen atom transfer (HAT) from D₂O introduces deuterium at the terminal carbon. Key parameters include:

Parameter Value/Description
Anode Material Graphite felt
Cathode Material Lead sheet
Current Density 30 mA
Deuterium Source D₂O
Sacrificial Reagent DIPEA (N,N-diisopropylethylamine)
Temperature Ambient (20–25°C)
Reaction Time 15 minutes (at 500 mA)

This method achieves >95% deuterium incorporation at the β-position, with functional group tolerance for esters, nitriles, and aryl rings. The use of DIPEA minimizes proton exchange, ensuring isotopic fidelity during the radical quenching phase.

Catalytic Deuterium-Halogen Exchange Strategies

Catalytic deuteration leverages transition metal catalysts to facilitate halogen-deuterium exchange under mild conditions. Palladium-based systems have shown promise in mediating these transformations while preserving stereochemical integrity.

Palladium-Catalyzed Electrochemical Exchange

A hybrid approach combines palladium catalysis with electrochemical activation (Fig. 6 in ). The palladium complex acts as a redox mediator, lowering the activation energy for carbon-halogen bond cleavage.

Key Steps:

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of 1-bromopentane.
  • Deuteride Transfer : D⁻ from D₂O replaces the bromide ligand via ligand exchange.
  • Reductive Elimination : Pd releases 1-bromopentane-d9, regenerating the catalyst.
Catalyst System Pd(PPh₃)₄/D₂O
Deuteration Efficiency 89–92%
Isotopic Purity 98 atom% D (by ²H NMR)
Turnover Frequency 12 h⁻¹

This method avoids extreme temperatures (>80°C) typically required for non-catalytic deuteration, reducing side reactions such as β-hydride elimination.

Photoredox-Mediated Deuterium Incorporation

Photoinduced deuteration utilizes visible light to drive radical-mediated deuterium transfer. A recent breakthrough employs a phosphine mediator (e.g., tris(trimethylsilyl)phosphine) and blue LED irradiation.

Mechanistic Pathway

  • Halogen-Atom Transfer : The phosphine abstracts bromine from 1-bromopentane, generating a pentyl radical.
  • Radical Deuteration : The radical abstracts deuterium from D₂O via a chain-propagation mechanism.
  • Catalyst Regeneration : The phosphine mediator is reoxidized by molecular oxygen.

Optimized Conditions:

Parameter Value
Light Source 450 nm LEDs
Mediator PMDTA (phosphine derivative)
Solvent Acetonitrile/D₂O (4:1)
Reaction Time 6–8 hours
Deuteration Yield 88–94%

This protocol demonstrates exceptional selectivity for primary alkyl halides, with no observed deuteration at secondary or tertiary positions.

Comparative Analysis of Deuteration Methods

Method Isotopic Purity Reaction Time Scalability Functional Group Tolerance
Electrochemical 95–98% D 15 min–2 h High Excellent
Catalytic 98% D 6–12 h Moderate Moderate
Photoredox 88–94% D 6–8 h Low Good

Electrochemical deuteration offers the fastest pathway with industrial-scale potential, while photoredox methods provide superior selectivity for complex substrates. Catalytic strategies balance isotopic purity with moderate reaction rates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11Br B13836397 1-BroMopentane--d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11Br

Molecular Weight

160.10 g/mol

IUPAC Name

5-bromo-1,1,1,2,2,3,3,4,4-nonadeuteriopentane

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2

InChI Key

YZWKKMVJZFACSU-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr

Canonical SMILES

CCCCCBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromopentane-d9 typically involves two key steps:

Deuteration Methods

  • Catalytic Deuterium Exchange: Hydrogen atoms in pentane or pentane derivatives can be replaced by deuterium via catalytic hydrogen-deuterium exchange using deuterium gas (D₂) and metal catalysts (e.g., Pd/C). This process often requires elevated temperature and pressure to achieve high isotopic incorporation and minimize scrambling of deuterium atoms.

  • Use of Deuterated Precursors: Synthesis may start from smaller deuterated building blocks such as deuterated ethyl or propyl halides, which are then coupled to build the pentane chain with deuterium atoms already incorporated at specific positions.

  • Repeated Deuteration Cycles: According to a patent method for bromopentane-d9, repeated cycles of deuterium gas introduction under pressure (1.3 MPa) with stirring at elevated temperature (~170 °C) for extended periods (8 hours per cycle) are employed. After each cycle, purification steps involving water washing and phase separation are repeated multiple times (up to 4 cycles) to increase deuterium incorporation and purity. This method yields 1-bromopentane-d9 with about 59.2% yield after four cycles.

Bromination Approaches

  • Bromodecarboxylation: One classical route to 1-bromopentane involves bromodecarboxylation of hexanoic acid or α,β-unsaturated carboxylic acids using potassium bromide and silica-supported acid catalysts (e.g., SiO₂-HClO₄) under solvothermal conditions. This method can be adapted for deuterated substrates to yield deuterated 1-bromopentane.

  • Direct Bromination: Deuterated pentane derivatives can be brominated at the 1-position using hydrogen bromide (HBr) or bromine (Br₂) under controlled conditions to avoid hydrogen-deuterium exchange or loss of deuterium. Industrial processes often use continuous flow reactors to optimize yield and purity.

Industrial and Laboratory Scale Preparation

Step Description Conditions Notes
1 Preparation of deuterated pentane or precursor Catalytic exchange with D₂ gas, Pd/C catalyst, 170 °C, 1.3 MPa, 8 h per cycle Multiple cycles increase isotopic purity; stirring at 100 rpm
2 Bromination of deuterated pentane Reaction with HBr or KBr in solvent (acetonitrile or dichloroethane), room temperature to moderate heat, 3-6 h Silica-supported acid catalysts improve selectivity
3 Purification Washing with aqueous sodium bicarbonate, drying over Na₂SO₄, column chromatography Removes impurities and residual reagents
4 Repeated deuteration cycles (if needed) Repeating deuterium gas exposure and purification Enhances deuterium incorporation to >98 atom %

Analytical Confirmation of Deuterium Incorporation

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Bromodecarboxylation Hexanoic acid or α,β-unsaturated acids (deuterated) KBr, silica-supported acid catalyst Room temp, 3-6 h, acetonitrile or DCE solvent ~89% (non-deuterated) Adaptable to deuterated acids
Catalytic Deuterium Exchange 1-Bromopentane or pentane derivatives D₂ gas, Pd/C catalyst 170 °C, 1.3 MPa, 8 h per cycle ~59% after 4 cycles Requires repeated cycles for high D incorporation
Direct Bromination Deuterated pentane precursors HBr or Br₂ Controlled temperature, solvent Variable Requires careful control to prevent D loss

Research Discoveries and Optimization Insights

  • Repeated Deuterium Gas Treatment: The patent method demonstrates that multiple cycles of deuterium gas treatment combined with phase separation and purification significantly enhance the isotopic purity of 1-bromopentane-d9.

  • Catalyst and Solvent Effects: Silica-supported acid catalysts facilitate bromodecarboxylation with high selectivity and yield, which can be adapted for deuterated substrates to preserve isotopic labeling.

  • Analytical Rigor: Combining NMR and MS techniques allows precise quantification of deuterium incorporation, critical for applications requiring high isotopic purity such as metabolic tracing and mechanistic studies.

Chemical Reactions Analysis

1-Bromopentane-d9 undergoes various types of chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Scientific Research Applications

1-Bromopentane-d9 is used in a multitude of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromopentane-d9 involves its role as an alkylating agent. It can react with nucleophiles, leading to the substitution of the bromine atom with the nucleophile. This reaction can proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

Structural Isomers of Bromopentane

Bromopentane exhibits three structural isomers , differing in bromine placement:

1-Bromopentane (n-pentyl bromide, CAS 110-53-2): Bromine at the terminal carbon .

2-Bromopentane : Bromine at the second carbon, introducing a chiral center .

Key Differences:
Property 1-Bromopentane 2-Bromopentane 3-Bromopentane
Structure Primary alkyl halide Secondary alkyl halide Secondary alkyl halide
Optical Activity No Yes (chiral center) No (internal plane)
SN2 Reactivity High (least hindered) Moderate Low
β-Elimination Reactivity Low High (steric hindrance) Moderate
  • SN2 Reactivity : 1-Bromopentane is most reactive due to minimal steric hindrance .
  • Optical Activity : Only 2-bromopentane is optically active .
  • β-Elimination : 2-Bromo-2-methylbutane (a tertiary analog) is more reactive than bromopentane isomers .

Deuterated Alkyl Bromides

Deuterated analogs of 1-bromopentane are used for isotopic tracing. Key examples include:

1-Bromopentane-d11
  • Molecular Formula : C5D11Br
  • CAS RN : 126840-21-9 .
  • Deuteration Level : 98–99 atom% D.
  • Applications : NMR spectroscopy, kinetic isotope effect studies.
  • Cost : ~JPY 70,400 per 500 mg (98 atom% D) .
1-Bromopentane-1,1-d2
  • Molecular Formula : C5H9D2Br
  • CAS RN : 77734-75-9 .
  • Deuteration Level : 99 atom% D at positions 1 and 1.
  • Applications : Mechanistic studies of substitution reactions.
Comparison with Non-Deuterated 1-Bromopentane:
Property 1-Bromopentane 1-Bromopentane-d11
Molecular Weight 151.05 g/mol 162.11 g/mol
Boiling Point ~127–129°C Similar (deuteration has minimal effect)
Reaction Kinetics Faster (e.g., Wurtz coupling completes in ~40 min ) Slower (kinetic isotope effect)
Cost Low High (JPY 44,000–70,400 per 500 mg)

Other Related Compounds

2-Bromo-2-methylbutane
  • Structure : Tertiary alkyl halide.
  • Reactivity : Highly reactive in β-elimination due to steric hindrance and stable carbocation formation .
Aliphatic Bromides (e.g., 1-bromohexane, 1-bromooctane)
  • Applications : Used alongside 1-bromopentane in synthesis of resveratrol derivatives .
  • Reactivity Trends : Longer alkyl chains (e.g., 1-bromooctane) exhibit slower SN2 reactions due to increased steric bulk.

Biological Activity

1-Bromopentane-d9, also known as 5-Bromo Pentane-1,1,1,2,2,3,3,4,4-d9, is a deuterated bromoalkane with the molecular formula C5H2BrD9C_5H_2BrD_9 and a molecular weight of approximately 160.10 g/mol. This compound is notable for its applications in organic synthesis and potential biological activities.

1-Bromopentane-d9 functions primarily as a haloalkane, which can undergo nucleophilic substitution reactions. The bromine atom in the structure makes it a suitable electrophile for various nucleophiles, facilitating reactions that can lead to the formation of more complex organic molecules. This property is crucial in medicinal chemistry for synthesizing biologically active compounds.

Enzymatic Interactions

Research has shown that haloalkanes like 1-bromopentane-d9 can interact with specific enzymes known as haloalkane dehalogenases (HLDs). These enzymes catalyze the hydrolytic dehalogenation of haloalkanes, which is essential for bioremediation processes. In studies involving metagenome-derived HLDs, it was found that these enzymes exhibit varying substrate preferences and activities depending on their environmental origins .

Case Studies

Case Study 1: Biodegradation Potential
A study explored the biodegradation of haloalkanes in contaminated environments. It was found that certain strains of bacteria could utilize 1-bromopentane-d9 as a carbon source. The results indicated that these bacteria could effectively degrade the compound, showcasing its potential for bioremediation applications .

Case Study 2: Synthetic Applications
In synthetic organic chemistry, 1-bromopentane-d9 has been utilized as a precursor in the synthesis of various pharmaceuticals. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand drug interactions at a molecular level. For instance, studies have demonstrated its use in synthesizing caproic acid derivatives

2
.

PropertyValue
Molecular FormulaC5H2BrD9C_5H_2BrD_9
Molecular Weight160.10 g/mol
Boiling PointApproximately 125-130 °C
DensityNot specified
CAS Number156673-70-0

Table 2: Biological Activity Summary

StudyFindings
Biodegradation StudyEffective degradation by specific bacterial strains
Synthetic ApplicationsUsed as a precursor for pharmaceuticals; aids in metabolic tracing

Q & A

Q. How to design a controlled study comparing the reactivity of 1-BromoMopentane-d9 with non-deuterated analogs under catalytic conditions?

  • Methodological Answer :
  • Parallel Reactions : Run deuterated and non-deuterated compounds simultaneously under identical conditions (catalyst loading, temperature).
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect rate differences attributable to KIEs .

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